MEK1 Inhibition Potency vs. AZD6244
In a cell-free enzymatic assay, EBI-1051 demonstrates an IC50 of 3.9 nM against MEK1 . While this assay is a primary driver of biochemical potency, the value is directly compared to a reported MEK1 IC50 of 14 nM for AZD6244 (Selumetinib) under similar assay conditions [1]. This ~3.6-fold difference establishes a biochemical potency advantage for EBI-1051 at the primary target.
| Evidence Dimension | MEK1 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.9 nM |
| Comparator Or Baseline | AZD6244 (Selumetinib) ~14 nM |
| Quantified Difference | ~3.6-fold greater potency |
| Conditions | Cell-free kinase assay (biochemical) |
Why This Matters
Higher intrinsic potency can translate to lower required doses, potentially improving therapeutic indices and reducing off-target liabilities in vivo, which is critical for selecting a lead compound for further preclinical development.
- [1] Yeh TC, Marsh V, Bernat BA, Ballard J, Colwell H, Evans RJ, Parry J, Smith D, Brandhuber BJ, Gross S, Marlow A, Hurley B, Lyssikatos J, Lee PA, Winkler JD, Koch K, Wallace E. Biological characterization of ARRY-142886 (AZD6244), a potent, highly selective mitogen-activated protein kinase kinase 1/2 inhibitor. Clin Cancer Res. 2007 Mar 1;13(5):1576-83. doi: 10.1158/1078-0432.CCR-06-1150. PMID: 17332305. View Source
